molecular formula C₂₆H₄₂N₇O₁₈P₃S B108363 2-Methylacetoacetyl-coa CAS No. 6712-01-2

2-Methylacetoacetyl-coa

Cat. No.: B108363
CAS No.: 6712-01-2
M. Wt: 865.6 g/mol
InChI Key: NHNODHRSCRALBF-NQNBQJKNSA-N
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Description

2-Methylacetoacetyl-coenzyme A is an intermediate compound in the metabolism of the amino acid isoleucine. It is a thioester of coenzyme A and plays a crucial role in various biochemical pathways, including the mevalonate pathway, which is responsible for the synthesis of cholesterol, steroid hormones, and other important molecules .

Scientific Research Applications

2-Methylacetoacetyl-coenzyme A has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of isoprenoids and other complex molecules.

    Biology: The compound is studied for its role in metabolic pathways, particularly in the metabolism of isoleucine.

    Medicine: Research on 2-Methylacetoacetyl-coenzyme A contributes to understanding metabolic disorders, such as beta-ketothiolase deficiency.

    Industry: It is used in the production of various biochemical products and as a research tool in enzymology

Mechanism of Action

The mechanism of action of 2-Methylacetoacetyl-coa involves the mitochondrial enzyme 2-methylacetoacetyl-coenzyme A thiolase (MAT). MAT not only acts in ketone body utilization (ketolysis) by catalyzing thiolytic cleavage of acetoacetyl-coenzyme A, but also catalyzes conversion of methylacetoacetyl-coenzyme A in isoleucine catabolism .

Future Directions

Future research could focus on further understanding the role of 2-Methylacetoacetyl-coa in isoleucine metabolism and ketone body utilization, as well as the implications of MAT deficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylacetoacetyl-coenzyme A is synthesized in the mitochondrial matrix by the condensation of acetyl-coenzyme A and acetoacetyl-coenzyme A. This reaction is catalyzed by the enzyme 3-ketoacid-coenzyme A transferase.

Industrial Production Methods

The synthesis involves enzymatic reactions that mimic natural metabolic processes.

Chemical Reactions Analysis

Types of Reactions

2-Methylacetoacetyl-coenzyme A undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products.

    Reduction: It can be reduced under specific conditions.

    Substitution: The thioester bond can undergo substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include various intermediates in metabolic pathways, such as acetoacetyl-coenzyme A and other derivatives.

Comparison with Similar Compounds

Similar Compounds

    Acetoacetyl-coenzyme A: Another thioester of coenzyme A involved in similar metabolic pathways.

    3-Hydroxy-2-methylbutyryl-coenzyme A: An intermediate in the metabolism of branched-chain amino acids

Uniqueness

2-Methylacetoacetyl-coenzyme A is unique due to its specific role in the metabolism of isoleucine and its involvement in the mevalonate pathway. Its structure and reactivity make it distinct from other similar compounds .

Properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methyl-3-oxobutanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42N7O18P3S/c1-13(14(2)34)25(39)55-8-7-28-16(35)5-6-29-23(38)20(37)26(3,4)10-48-54(45,46)51-53(43,44)47-9-15-19(50-52(40,41)42)18(36)24(49-15)33-12-32-17-21(27)30-11-31-22(17)33/h11-13,15,18-20,24,36-37H,5-10H2,1-4H3,(H,28,35)(H,29,38)(H,43,44)(H,45,46)(H2,27,30,31)(H2,40,41,42)/t13?,15-,18-,19-,20+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNODHRSCRALBF-NQNBQJKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N7O18P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70986160
Record name 2-Methylacetoacetyl coenzyme A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70986160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

865.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6712-01-2
Record name 2-Methylacetoacetyl coenzyme A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6712-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylacetoacetyl-coenzyme A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006712012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylacetoacetyl coenzyme A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70986160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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